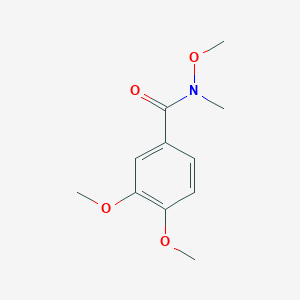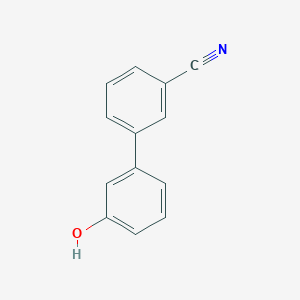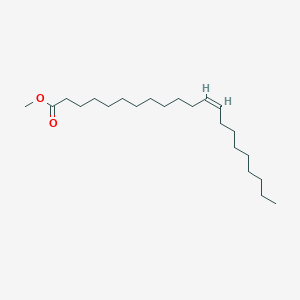
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl, commonly known as TFPB, is a chemical compound that is widely used in scientific research. This compound is a type of synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. TFPB has gained popularity in recent years due to its potential therapeutic applications and its ability to bind with the CB1 and CB2 receptors in the brain.
Mecanismo De Acción
TFPB acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors play a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation. TFPB binds to these receptors and activates them, leading to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
TFPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TFPB has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. Additionally, TFPB has been shown to have anti-anxiety and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TFPB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, TFPB has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using TFPB is that it is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
Direcciones Futuras
There are many potential future directions for research on TFPB. One area of interest is the development of TFPB-based drugs for the treatment of various neurological disorders. Another area of interest is the study of the effects of TFPB on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFPB and its potential side effects.
Métodos De Síntesis
The synthesis of TFPB involves several steps, including the preparation of starting materials, the formation of the biphenyl core, and the introduction of the cyclohexyl and trifluoromethyl groups. The process is complex and requires a high level of expertise in organic chemistry. The most common method of synthesis involves the use of palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
TFPB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. TFPB has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
Número CAS |
144675-91-2 |
|---|---|
Nombre del producto |
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl |
Fórmula molecular |
C21H27F3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h10,12-16H,2-9,11H2,1H3 |
Clave InChI |
OMTDXPFPYPQYMA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



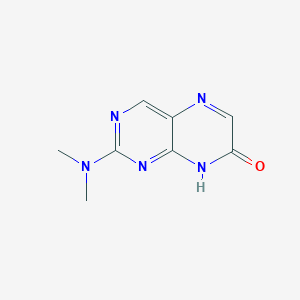
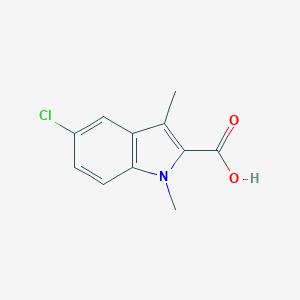
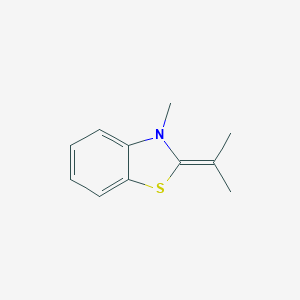
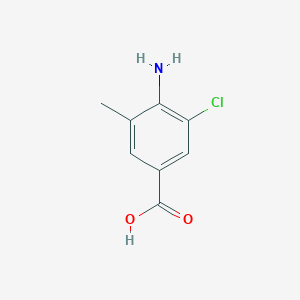
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
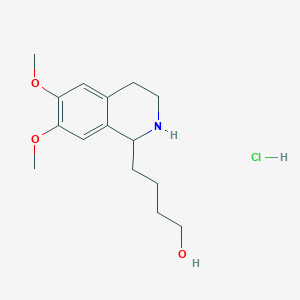
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
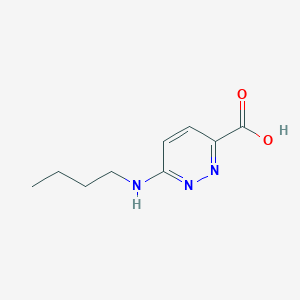

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
